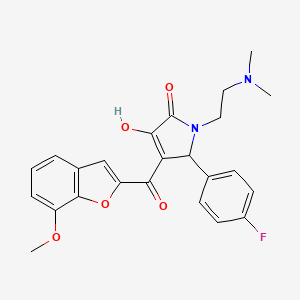
1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H23FN2O5 and its molecular weight is 438.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological characterization, and therapeutic implications, backed by diverse research findings.
Chemical Structure and Properties
The compound features a unique pyrrol-2-one core with various substituents that influence its biological activity. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C26H31FN2O4 |
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | (4E)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione |
| InChI Key | UKCHJZJIDYGQTN-ZNTNEXAZSA-N |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyrrol-2-one core followed by the introduction of the dimethylaminoethyl side chain and substituted phenyl groups. Common reagents include alkylating agents and reducing agents, with optimized conditions to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter transporters. It may modulate the activity of these targets, leading to various pharmacological effects.
Pharmacological Effects
Research indicates that compounds similar to this structure exhibit significant affinity for dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET). For instance, certain derivatives have shown high potency in inhibiting the uptake of neurotransmitters, suggesting potential applications in treating neurological disorders .
Case Studies and Research Findings
- Neurotransmitter Interaction : A study demonstrated that derivatives of this compound exhibited varying degrees of affinity for DAT and NET, with some compounds showing Ki values as low as 1.55 nM for DAT inhibition. Such high affinity suggests potential use in treating conditions like depression and ADHD .
- Locomotor Activity : In vivo studies revealed that selected compounds significantly increased locomotor activity in mice, indicating stimulant-like effects similar to those observed with cocaine but with a longer duration .
- Therapeutic Potential : The unique structural features of this compound may allow it to penetrate the blood-brain barrier effectively, enhancing its therapeutic efficacy for neurological applications .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
|---|---|---|---|
| This compound | 1.55 | 259 | 14.1 |
| Compound A | 2.29 | 155 | 78.4 |
| Compound B | 3.00 | 200 | 50.0 |
属性
IUPAC Name |
1-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5/c1-26(2)11-12-27-20(14-7-9-16(25)10-8-14)19(22(29)24(27)30)21(28)18-13-15-5-4-6-17(31-3)23(15)32-18/h4-10,13,20,29H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHQJHWKWJKOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














